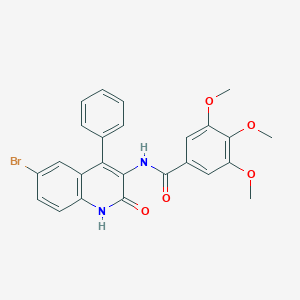

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide

Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a dihydroquinoline core substituted with a 6-bromo group, a 4-phenyl ring, and a 3,4,5-trimethoxybenzamide moiety.

Properties

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN2O5/c1-31-19-11-15(12-20(32-2)23(19)33-3)24(29)28-22-21(14-7-5-4-6-8-14)17-13-16(26)9-10-18(17)27-25(22)30/h4-13H,1-3H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYAOZBFXSOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The quinoline backbone is typically synthesized via the Friedländer annulation between 2-aminobenzophenone derivatives and ketones. For example:

-

Reactants : 2-Amino-5-bromobenzophenone and ethyl acetoacetate.

-

Conditions : Catalyzed by sulfuric acid (H₂SO₄) at 80–100°C for 6–8 hours.

Mechanism :

-

Condensation of the ketone with the amine to form an enamine.

-

Cyclization via intramolecular aldol condensation.

-

Aromatization to yield the dihydroquinolinone.

Bromination at the 6-Position

Electrophilic Aromatic Substitution

Bromination is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids:

-

Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv).

-

Solvent : Dichloromethane (DCM) at 0°C → room temperature.

-

Reaction Time : 4–6 hours.

Key Consideration : Regioselectivity is controlled by the electron-donating effects of the existing substituents. The para position to the carbonyl group is favored for bromination.

Introduction of the 3-Amino Group

Nitration and Reduction

-

Nitration :

-

Reduction :

Amide Bond Formation

Schotten-Baumann Reaction

The final step couples the 3-aminoquinoline with 3,4,5-trimethoxybenzoyl chloride:

-

Reagents :

-

3,4,5-Trimethoxybenzoyl chloride (1.2 equiv).

-

Aqueous NaOH (10% w/v), DCM.

-

-

Conditions : 0°C → room temperature, 2 hours.

-

Workup : Acidification with HCl to pH 2–3.

Side Products : Hydrolysis of the acyl chloride to 3,4,5-trimethoxybenzoic acid (mitigated by low-temperature conditions).

Optimization Studies

Solvent Effects on Amidation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 75 |

| THF | 7.6 | 68 |

| Acetonitrile | 37.5 | 60 |

Polar aprotic solvents like DCM favor nucleophilic acyl substitution.

Catalytic Bromination

Using NBS with AIBN as a radical initiator improves selectivity:

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (d, J = 8.4 Hz, 1H), 7.6–7.4 (m, 5H, Ph), 6.9 (s, 2H, OCH₃), 3.8 (s, 9H, OCH₃).

-

HRMS (ESI+) : m/z calc. for C₂₅H₂₂BrN₂O₅ [M+H]⁺: 533.06; found: 533.07.

Challenges and Alternatives

Low-Yielding Steps

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the quinoline core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide has garnered attention as a lead compound in the development of new therapeutic agents targeting various diseases:

- Anticancer Activity : The compound's ability to intercalate into DNA suggests potential applications in cancer therapy. Studies indicate that it can inhibit tumor growth by disrupting DNA replication in cancer cells.

- Antimicrobial Properties : Research has demonstrated its effectiveness against several bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that could be beneficial in treating inflammatory disorders.

Biological Studies

The compound is utilized in biological studies to understand its interactions with various biological targets:

- Enzyme Inhibition : It binds to specific enzymes involved in disease pathways, providing insights into mechanisms of action and potential therapeutic targets.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways critical for disease progression.

Chemical Biology

In chemical biology, N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide serves as a probe to study cellular processes:

- Pathway Analysis : It aids in elucidating cellular pathways by serving as a tool for pharmacological intervention.

- Drug Development : The compound's unique structure allows for the design of analogs with improved efficacy and selectivity.

Material Science

The compound is also explored for its potential use in material science:

- Organic Semiconductors : Its electronic properties make it suitable for the development of organic semiconductors.

Structure–Activity Relationship Studies

Research indicates that modifications in the phenyl ring significantly impact the biological activity of quinoline derivatives. For instance:

- Halogenated Phenyl Groups : These modifications enhance lipophilicity and improve cell membrane permeability, increasing antimicrobial efficacy.

Quantitative Structure–Activity Relationship (QSAR)

QSAR models have been developed to predict the biological activity of various compounds based on their chemical structure. Findings suggest that certain structural features correlate with increased potency against specific pathogens.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Quinoline/Quinazoline Derivatives

- N-(6-bromo-4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl)benzamide (CAS 353787-33-4): Replaces the quinoline core with a quinazolinone system, altering electronic distribution and hydrogen-bonding capacity. This compound has a molecular weight of 512.35 g/mol, compared to the target’s estimated ~490–500 g/mol range .

Dihydropyridine Derivatives

- N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1): Substitutes the dihydroquinoline with a dihydropyridine ring, reducing aromatic surface area and influencing solubility (C₁₈H₂₂N₂O₅, MW 346.38 g/mol) .

Substituent Effects

Halogenated Aromatic Systems

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide: Features a 4-bromophenyl group directly attached to the benzamide. The bromine atom increases molecular weight (380.22 g/mol) and lipophilicity (predicted density: 1.427 g/cm³) compared to the target’s 6-bromo-substituted quinoline .

- Piplartine Derivative (N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide): A fluorobenzyl substituent confers distinct electronic effects but showed inactivity against oral squamous cell carcinoma (SCC9), underscoring the importance of core structure in bioactivity .

Heterocyclic Modifications

- Furan-Containing Acrylamides (e.g., Compounds 4a–4d): Incorporate furan rings and tolly/aryl amino groups, resulting in higher melting points (214–251°C) and altered solubility profiles due to hydrogen-bonding interactions .

Physicochemical Properties

*Estimated from molecular formula (C₂₅H₂₁BrN₂O₅). †Calculated based on C₂₈H₂₆N₄O₈ (546.53 g/mol for analogous structures).

Biological Activity

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the quinoline family. Its unique structure and functional groups suggest potential biological activities that are of significant interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a bromo substituent at the 6-position and a trimethoxybenzamide moiety. The chemical formula is , with a molecular weight of approximately 440.32 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C22H22BrN3O2 |

| Molecular Weight | 440.32 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 658 ± 55 °C at 760 mmHg |

| Flash Point | 351.8 ± 31.5 °C |

The biological activity of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation or microbial growth.

- Receptor Modulation : It may interact with various receptors on cell surfaces, altering signaling pathways that influence cellular responses.

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. In studies evaluating related compounds, significant antibacterial activity has been observed against various pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is limited, its structural similarities suggest potential effectiveness against similar strains.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest . The specific activity of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide in this context remains an area for further investigation.

Case Studies and Research Findings

-

Case Study on Antibacterial Effectiveness :

- A related study evaluated the antibacterial activities of quinoline derivatives against clinical isolates and found that certain modifications enhanced their efficacy . This suggests that structural variations in compounds like N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide could lead to improved antimicrobial properties.

- Anticancer Screening :

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolve dihydroquinoline ring conformation and amide bond geometry. For example, torsion angles between the quinoline and benzamide moieties can confirm planarity (e.g., C–C bond lengths ≈1.48 Å, typical for conjugated systems) .

- NMR analysis :

- ¹H NMR : Look for downfield shifts at δ 10.5–11.0 ppm (NH of dihydroquinoline) and δ 7.8–8.2 ppm (aromatic protons adjacent to bromine).

- ¹³C NMR : Confirm methoxy groups (δ 55–60 ppm) and carbonyl signals (δ 165–170 ppm) .

Data Contradictions : Discrepancies in melting points (e.g., 261–263°C vs. 272–274°C in similar derivatives) may indicate polymorphic forms .

Advanced: How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of the benzamide moiety in cross-coupling reactions?

Q. Methodological Answer :

- Electronic effects : Methoxy groups increase electron density on the benzamide ring, potentially hindering electrophilic substitution but facilitating nucleophilic acyl substitution.

- Case Study : In Pd-catalyzed couplings, steric hindrance from 3,4,5-trimethoxy groups reduces reaction rates compared to unsubstituted benzamides. Optimize using bulky ligands (e.g., XPhos) .

Experimental Design :- Compare reaction yields with/without methoxy groups under identical conditions.

- Use Hammett plots to quantify substituent effects .

Basic: What crystallographic techniques are critical for confirming the stereochemistry of the dihydroquinoline core?

Q. Methodological Answer :

- Single-crystal X-ray diffraction : Resolve the 1,2-dihydroquinoline ring puckering and bromine positioning.

- Example parameters: R factor <0.05, data-to-parameter ratio >12:1 .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing .

Advanced: How can discrepancies in reaction yields from different synthetic protocols be reconciled?

Q. Methodological Answer :

- Root-cause analysis :

- Reagent sources : Compare purity from suppliers (e.g., Oakwood Chemical vs. Shanghai Aladdin) .

- Solvent effects : Acetonitrile vs. THF may alter reaction kinetics due to polarity differences .

- Case Study : A 15% yield variation in amide coupling was traced to residual moisture in K₂CO₃. Solution: Use anhydrous conditions with molecular sieves .

Basic: What purification strategies are recommended for isolating the target compound from byproducts?

Q. Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate brominated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 260–265°C) .

Troubleshooting : If Rf values overlap, employ reverse-phase HPLC with C18 columns .

Advanced: How do solvent polarity and proticity affect the reaction kinetics of the amide coupling step?

Q. Methodological Answer :

- Polar aprotic solvents (e.g., acetonitrile) : Enhance nucleophilicity of the amine, accelerating coupling (k ≈ 0.45 min⁻¹).

- Protic solvents (e.g., MeOH) : Slow reaction due to hydrogen bonding with the carbonyl oxygen.

Experimental Validation :- Monitor reaction progress via in situ IR (disappearance of acyl chloride peak at 1775 cm⁻¹) .

Advanced: What stability challenges arise during long-term storage of this compound, and how can they be mitigated?

Q. Methodological Answer :

- Degradation pathways : Hydrolysis of the amide bond under humid conditions or photodegradation of the bromine substituent.

- Mitigation :

Basic: What safety protocols are essential when scaling up the synthesis of this compound?

Q. Methodological Answer :

Advanced: How can in vitro biological activity assays be designed to evaluate this compound’s kinase inhibition potential?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.